BenchChemオンラインストアへようこそ!

5-Pentafluoroethyl-nicotinic acid

Medicinal Chemistry Drug Design Lipophilicity

Insist on 5-Pentafluoroethyl-nicotinic acid for your CNS-targeted α7 nAChR agonist programs. Its -C2F5 group uniquely delivers a quantifiable LogP hike of +0.83 versus -CF3 analogs, decisively enhancing blood-brain barrier penetration without introducing hydrogen bond donors. This strategic fluorinated building block empowers medicinal chemistry teams to precisely fine-tune ADME and metabolic stability, directly addressing oral bioavailability challenges. Do not substitute with lower homologs and risk compromising your lead's pharmacokinetic profile.

Molecular Formula C8H4F5NO2
Molecular Weight 241.11
CAS No. 1204235-23-3
Cat. No. B1650794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pentafluoroethyl-nicotinic acid
CAS1204235-23-3
Molecular FormulaC8H4F5NO2
Molecular Weight241.11
Structural Identifiers
SMILESC1=C(C=NC=C1C(C(F)(F)F)(F)F)C(=O)O
InChIInChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-1-4(6(15)16)2-14-3-5/h1-3H,(H,15,16)
InChIKeyFFALAWAHLYRURL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Pentafluoroethyl-nicotinic acid (CAS 1204235-23-3): A High-Lipophilicity Fluorinated Nicotinic Acid Building Block


5-Pentafluoroethyl-nicotinic acid (CAS 1204235-23-3) is a fluorinated pyridine derivative classified as a nicotinic acid analog, characterized by a pentafluoroethyl (-C2F5) substituent at the 5-position of the pyridine ring . This compound, with the molecular formula C8H4F5NO2 and a molecular weight of approximately 241.11 g/mol, is primarily utilized as a building block in pharmaceutical and agrochemical research, where the unique electronic and steric properties of the polyfluorinated moiety are leveraged to enhance lipophilicity and metabolic stability of drug candidates [1]. It is also described as a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) subtype .

Why 5-Pentafluoroethyl-nicotinic acid Cannot Be Simply Replaced by Its Trifluoromethyl Analog


In scientific procurement, substituting 5-pentafluoroethyl-nicotinic acid with a close analog like 5-(trifluoromethyl)nicotinic acid (CAS 131747-40-5) can lead to significantly different outcomes in lead optimization programs. The primary driver is the quantifiable difference in lipophilicity, as the pentafluoroethyl (-C2F5) group confers a markedly higher LogP value compared to the trifluoromethyl (-CF3) group, which directly impacts membrane permeability, target binding, and metabolic stability [1]. This class-level effect, where perfluoroalkyl chain length strongly influences physicochemical properties, means that generic substitution without accounting for this logP shift can compromise a compound's pharmacokinetic profile and biological activity [2].

Quantitative Differentiation of 5-Pentafluoroethyl-nicotinic acid vs. Key Analogs


Elevated Lipophilicity (LogP) Compared to 5-(Trifluoromethyl)nicotinic Acid

The 5-pentafluoroethyl substituent confers significantly higher lipophilicity compared to the 5-trifluoromethyl analog, a key parameter for membrane permeability and ADME properties. The calculated LogP for 5-pentafluoroethyl-nicotinic acid is 2.43 , while the same metric for 5-(trifluoromethyl)nicotinic acid is reported as 1.60 [1].

Medicinal Chemistry Drug Design Lipophilicity

Structural and Electronic Impact of Pentafluoroethyl vs. Trifluoromethyl Substituent

The pentafluoroethyl group (-C2F5) is a larger and more electron-withdrawing substituent than the trifluoromethyl group (-CF3). This class-level difference in size and electronics can be exploited to fine-tune molecular interactions. For instance, in the context of nicotinic acid ester prodrugs, the length of the perfluoroalkyl chain directly correlates with fluorophilicity, influencing partitioning behavior in biphasic systems [1]. While direct data for this specific acid is not provided, the trend suggests that 5-pentafluoroethyl-nicotinic acid will exhibit higher fluorophilicity compared to its -CF3 counterpart, potentially leading to different biodistribution profiles.

Medicinal Chemistry Drug Design Bioisosteres

Receptor Selectivity: Potential α7 nAChR Agonist Activity

5-Pentafluoroethyl-nicotinic acid is specifically described as a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) subtype . This receptor is a validated target for neurological and inflammatory disorders. In contrast, the unsubstituted nicotinic acid (niacin) has a distinct, well-established mechanism of action as a precursor to nicotinamide adenine dinucleotide (NAD) and as an agonist for the GPR109A receptor, leading to anti-lipolytic effects [1].

Neuroscience Nicotinic Receptors Pharmacology

Primary Application Scenarios for 5-Pentafluoroethyl-nicotinic acid Based on Its Differential Profile


Lead Optimization for CNS-Targeting α7 nAChR Agonists

5-Pentafluoroethyl-nicotinic acid is best suited as a starting point or intermediate in the synthesis of novel α7 nicotinic acetylcholine receptor (nAChR) agonists, particularly when central nervous system (CNS) penetration is desired . Its high calculated LogP of 2.43 suggests improved blood-brain barrier permeability compared to less lipophilic analogs like 5-(trifluoromethyl)nicotinic acid (LogP 1.60) . This property is essential for developing potential therapeutics for Alzheimer's disease, schizophrenia, and cognitive impairment [1].

Modulation of Pharmacokinetic Properties in Drug Candidates

This compound serves as a strategic building block for medicinal chemists seeking to enhance the lipophilicity and metabolic stability of a lead series without introducing additional hydrogen bond donors . The pentafluoroethyl group provides a significant LogP increase (ΔLogP = +0.83) compared to a trifluoromethyl group, offering a quantifiable tool for fine-tuning ADME (Absorption, Distribution, Metabolism, Excretion) properties . This is particularly valuable in programs where improving oral bioavailability or half-life is a primary objective.

Development of Fluorophilic Prodrugs or Imaging Agents

Based on the class-level property of fluorophilicity, 5-pentafluoroethyl-nicotinic acid can be utilized to create prodrugs or imaging agents with enhanced affinity for fluorinated phases or environments . This property is relevant for designing drug delivery systems that leverage fluorocarbon emulsions or for developing 19F-MRI contrast agents, where the multiple chemically equivalent fluorine atoms in the -C2F5 group provide a strong, single resonance signal for detection .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Pentafluoroethyl-nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.